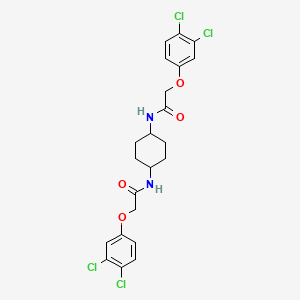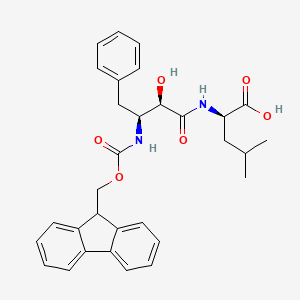![molecular formula C17H22O8 B11929036 [(1S,2R,3R,7R,9R,10R,11S,12S)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate](/img/structure/B11929036.png)
[(1S,2R,3R,7R,9R,10R,11S,12S)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HSDB 3486, also known as Nivalenol monoacetate or Fusarenon X, is a chemical compound with the molecular formula C17H22O8 and a molecular weight of 354.35 g/mol . It is a mycotoxin produced by certain species of Fusarium fungi and is known for its toxicological effects.
Vorbereitungsmethoden
The preparation of HSDB 3486 involves synthetic routes that typically include the use of specific reagents and reaction conditions. One common method involves the use of dilute hydrochloric acid for digestion, followed by filtration and analysis using atomic absorption spectrophotometry . Industrial production methods may vary, but they generally involve similar steps to ensure the purity and consistency of the compound.
Analyse Chemischer Reaktionen
HSDB 3486 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives of HSDB 3486.
Wissenschaftliche Forschungsanwendungen
HSDB 3486 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of mycotoxin production and its effects on various biological systems. In biology, it is used to investigate its toxicological effects on cells and organisms. In medicine, HSDB 3486 is studied for its potential therapeutic applications, including its use as a sedative and hypnotic agent . In industry, it is used in the development of new materials and chemical processes.
Wirkmechanismus
The primary mechanism of action of HSDB 3486 involves its interaction with the gamma-aminobutyric acid receptor subtype A (GABAA)-mediated ion channels. By increasing chloride ion influx through these channels, HSDB 3486 induces central nervous system depression . This mechanism is similar to that of propofol, but HSDB 3486 has been engineered to provide clinically meaningful improvements, such as reduced local pain during injection and potentially less respiratory depression .
Vergleich Mit ähnlichen Verbindungen
HSDB 3486 is similar to other compounds like propofol and other 2,6-disubstituted phenol derivatives. it is unique due to its specific chemical structure, which includes a single-configuration R-designation chiral center and a terminal cyclopropyl group . This unique structure enhances its pharmacological and physicochemical properties, making it a promising candidate for further research and clinical applications.
List of Similar Compounds::- Propofol
- 2,6-Disubstituted phenol derivatives
HSDB 3486 stands out due to its improved therapeutic index and reduced side effects compared to similar compounds .
Eigenschaften
Molekularformel |
C17H22O8 |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
[(1S,2R,3R,7R,9R,10R,11S,12S)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate |
InChI |
InChI=1S/C17H22O8/c1-7-4-9-16(5-18,12(22)10(7)20)15(3)13(24-8(2)19)11(21)14(25-9)17(15)6-23-17/h4,9,11-14,18,21-22H,5-6H2,1-3H3/t9-,11-,12+,13-,14-,15-,16-,17+/m1/s1 |
InChI-Schlüssel |
XGCUCFKWVIWWNW-JHLSVGAZSA-N |
Isomerische SMILES |
CC1=C[C@@H]2[C@]([C@H](C1=O)O)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O)OC(=O)C)C)CO |
Kanonische SMILES |
CC1=CC2C(C(C1=O)O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,2R,5R,6R,9R,12R,13S,16R)-N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-amine](/img/structure/B11928967.png)

![disodium;[(Z)-(4-chlorophenyl)sulfanyl-(10-methyl-4a,9a-dihydroacridin-9-ylidene)methyl] phosphate](/img/structure/B11928996.png)
![2-oxo-5-phenyl-N-[2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethyl]pentanamide](/img/structure/B11929004.png)

![(5Z,8Z,11Z,14Z,17E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosa-5,8,11,14,17-pentaenamide](/img/structure/B11929018.png)


![3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-prop-2-ynylpropanamide](/img/structure/B11929022.png)

![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11Z,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate](/img/structure/B11929043.png)


